

Spectroscopic Profile of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyindole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxyindole-2-carboxylic acid**, a compound of interest in neuroprotective research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **5-Methoxyindole-2-carboxylic acid** provide detailed information about its proton and carbon environments.

^1H NMR Data

The ^1H NMR spectrum of **5-Methoxyindole-2-carboxylic acid** was recorded in DMSO- d_6 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
COOH	~12.9	Broad Singlet	-
NH	~11.6	Singlet	$J(\text{NH}, \text{H}3) = 2.1 \text{ Hz}$
H-4	7.370	Doublet	$J(\text{H-4}, \text{H-6}) = 0.7 \text{ Hz}$
H-6	7.114	Doublet of Doublets	$J(\text{H-6}, \text{H-7}) = 8.9 \text{ Hz}$, $J(\text{H-6}, \text{H-4}) = 2.5 \text{ Hz}$
H-3	7.045	Doublet	$J(\text{H-3}, \text{NH}) = 2.1 \text{ Hz}$
H-7	6.928	Doublet	$J(\text{H-7}, \text{H-6}) = 8.9 \text{ Hz}$
OCH ₃	3.769	Singlet	-

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectral data for **5-Methoxyindole-2-carboxylic acid** in DMSO-d₆ reveals the chemical shifts for each carbon atom in the molecule.

Assignment	Chemical Shift (δ) in ppm
C=O	163.5
C-5	154.2
C-7a	131.9
C-2	129.8
C-3a	127.5
C-7	113.6
C-4	112.9
C-3	102.8
C-6	102.1
OCH ₃	55.2

Note: This data is based on a comprehensive spectroscopic and computational study.[\[2\]](#)

Experimental Protocol for NMR Analysis

Sample Preparation: A sample of approximately 40 mg of **5-Methoxyindole-2-carboxylic acid** is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[\[1\]](#)

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[\[1\]](#)

Acquisition Parameters (¹H NMR):

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **5-Methoxyindole-2-carboxylic acid** exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is for a polymorph of the compound.^[3]

Wavenumber (cm^{-1})	Assignment	Intensity
3200-2000	O-H stretch (carboxylic acid dimer)	Broad
~3300	N-H stretch	Medium
1695	C=O stretch (carboxylic acid)	Strong
1259	C-O stretch (carboxylic acid)	Strong
1206	C-O-C stretch (methoxy group)	Strong

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]

Experimental Protocol for IR Spectroscopy

Sample Preparation: As **5-Methoxyindole-2-carboxylic acid** is a solid, the spectrum can be obtained using the KBr pellet method or as a thin solid film.

- **KBr Pellet Method:** A small amount of the finely ground compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- **Thin Solid Film Method:** A small amount of the solid is dissolved in a volatile solvent (e.g., methanol or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data

The mass spectrum of **5-Methoxyindole-2-carboxylic acid** was obtained using electron ionization.

m/z	Relative Intensity	Assignment
191	High	[M] ⁺ (Molecular Ion)
174	Moderate	[M - OH] ⁺
146	High	[M - COOH] ⁺
131	Moderate	[M - COOH - CH ₃] ⁺
103	Moderate	[C ₇ H ₅ O] ⁺

Data sourced from NIST WebBook.[\[4\]](#)

Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of the m/z 146 ion can occur through the loss of a methyl radical from the methoxy group.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC), provided the compound is sufficiently volatile and thermally stable.

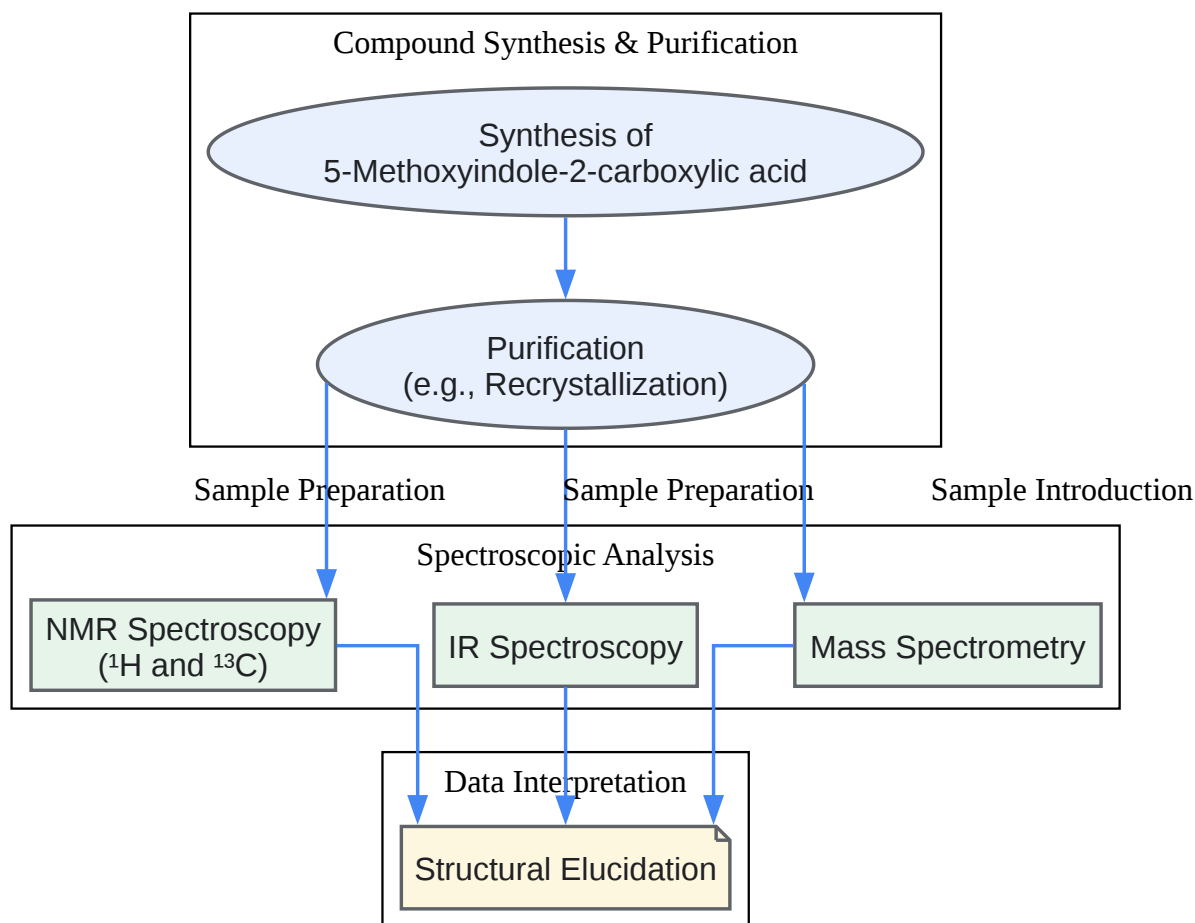
Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Methoxyindole-2-carboxylic acid**.



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